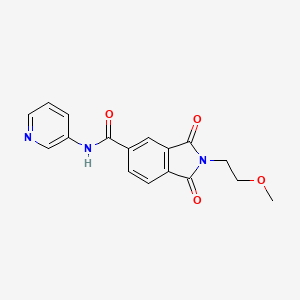![molecular formula C15H18N4O2S B5152081 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound with potential applications in scientific research. It belongs to the class of thioacetamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as tyrosinase and acetylcholinesterase. Moreover, it has been reported to have some antioxidant activity, which may be beneficial in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it can be obtained in good yield. Moreover, it has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Orientations Futures
There are several future directions for 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the directions is to further investigate its mechanism of action, which may lead to the development of more potent derivatives. Moreover, it can be tested against other strains of fungi, bacteria, and cancer cells to determine its full potential as an antimicrobial and anticancer agent. Furthermore, it can be tested in animal models to determine its pharmacokinetic and pharmacodynamic properties, which may provide valuable information for its further development as a drug candidate.
Conclusion:
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. Nonetheless, there are several future directions for this compound, which may lead to the development of more potent derivatives and its further application in scientific research.
Méthodes De Synthèse
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized using different methods. One of the methods involves the reaction of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has potential applications in scientific research. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results in inhibiting their growth. Moreover, it has been tested against various cancer cell lines, and it has shown potential as an anticancer agent.
Propriétés
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-8-19-14(17-18-15(19)22-10-13(16)20)9-11-4-6-12(21-2)7-5-11/h3-7H,1,8-10H2,2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPRSLMIVQNTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)